2,6-Difluoro-4-nitrophenol

概要

説明

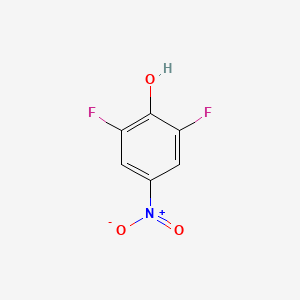

2,6-Difluoro-4-nitrophenol is an organic compound with the molecular formula C6H3F2NO3. It is a derivative of phenol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions, and a nitro group is attached at the 4 position. This compound is known for its yellow to orange crystalline appearance and is used in various chemical applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-nitrophenol can be achieved through several methods:

Nitration of 2,6-Difluorophenol: This involves the nitration of 2,6-difluorophenol using a mixture of concentrated nitric acid and sulfuric acid.

Fluorination of 4-Nitrophenol: Another method involves the selective fluorination of 4-nitrophenol using fluorinating agents such as elemental fluorine or other fluorinating reagents under controlled conditions.

Industrial Production Methods:

Catalytic Processes: Industrial production often employs catalytic processes to enhance yield and selectivity.

Environmental Considerations: Modern industrial methods focus on minimizing waste and using environmentally benign reagents.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro).

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts under mild conditions is typically employed.

Major Products:

Amino Derivatives: Reduction of the nitro group yields 2,6-difluoro-4-aminophenol.

Substituted Phenols: Nucleophilic substitution reactions can produce various substituted phenols depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Properties

2,6-Difluoro-4-nitrophenol has been studied for its antimicrobial activity. Research indicates that nitrophenol derivatives exhibit potent antifungal properties against various strains. For instance, studies have shown significant growth inhibition of fungal species such as Aspergillus niger at specific concentrations, highlighting its potential use as a fungicide in agricultural applications .

Drug Development

The compound serves as a precursor in the synthesis of more complex pharmaceutical agents. Its nitro group is crucial for the biological activity of many drugs. The electronic properties of this compound allow it to participate in nucleophilic substitution reactions, making it valuable in medicinal chemistry for developing new therapeutic agents .

Environmental Applications

Pollution Studies

In environmental chemistry, this compound is used to investigate the degradation pathways of nitrophenols in various ecosystems. Its stability and reactivity under different conditions provide insights into the environmental fate of similar compounds. Studies have focused on its behavior in soil and water systems, assessing its potential as a pollutant and the effectiveness of bioremediation strategies .

Toxicological Assessments

The compound has been included in toxicological studies to evaluate its effects on aquatic organisms and mammals. Research indicates that exposure to nitrophenols can lead to various toxic effects, including alterations in hematological parameters and potential carcinogenicity. These findings are crucial for regulatory assessments regarding environmental safety and human health risks associated with chemical exposure .

Material Science Applications

Nanotechnology

Recent advancements have explored the use of this compound in the synthesis of polyphenol-containing nanoparticles. These nanoparticles are utilized for their antioxidant properties and potential applications in drug delivery systems. The coordination interactions between this compound and metal ions facilitate the development of multifunctional nanoassemblies for biomedical applications .

Catalysis

The compound has also been investigated as a catalyst in organic reactions. Its ability to stabilize reactive intermediates makes it suitable for facilitating various chemical transformations. Research has shown that incorporating nitrophenol derivatives into catalytic systems can enhance reaction rates and selectivity .

Case Studies

作用機序

The mechanism of action of 2,6-difluoro-4-nitrophenol involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Electron-Withdrawing Effects: The presence of fluorine and nitro groups enhances the compound’s ability to participate in electron transfer reactions, making it useful in redox studies.

類似化合物との比較

2,4-Difluoro-6-nitrophenol: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

2,6-Dichloro-4-nitrophenol: Chlorine atoms replace fluorine, resulting in different chemical properties and uses.

Uniqueness:

生物活性

2,6-Difluoro-4-nitrophenol (DFNP) is a halogenated phenolic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure imparts significant biological activity, making it a subject of interest for researchers investigating its potential applications in antimicrobial agents and as a biochemical tool.

Chemical Structure

The chemical formula for this compound is . The presence of fluorine atoms at the 2 and 6 positions and a nitro group at the 4 position contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that DFNP exhibits notable antimicrobial properties. A study evaluating various nitrophenol derivatives demonstrated that DFNP showed significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

The data suggests that DFNP is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative strains.

The mechanism by which DFNP exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes. It acts as a competitive inhibitor for certain enzymes involved in these pathways, as evidenced by kinetic studies showing its ability to inhibit sulfatases with varying affinities depending on the structural configuration of the compound .

Case Studies

- Inhibition of Sulfatases : A study highlighted that DFNP acts as a competitive inhibitor for sulfatases, with an inhibition constant () value indicating its potency. The para-isomer showed a of 29 µM while the ortho-isomer exhibited weaker inhibition due to steric hindrance .

- Fungicidal Activity : In agricultural studies, DFNP was tested for its fungicidal properties. It demonstrated broad-spectrum antifungal activity against common pathogens affecting crops, outperforming some conventional fungicides in efficacy .

Toxicological Profile

While DFNP shows promising biological activity, it is essential to consider its toxicity profile. Studies have indicated that high concentrations can lead to cytotoxic effects on mammalian cells, necessitating careful evaluation during therapeutic applications. The compound's lipophilicity may influence its absorption and distribution, which is crucial for understanding its safety profile in vivo .

Table 2: Toxicity Data

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | 300 mg/kg |

| Cytotoxicity (IC50) | 50 µM |

特性

IUPAC Name |

2,6-difluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVXRISUSPIMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344890 | |

| Record name | 2,6-Difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-07-1 | |

| Record name | 2,6-Difluoro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,6-difluoro-4-nitrophenol interact with ammonia in the gas phase, and what structural changes occur due to this interaction?

A: The study utilizes Density Functional Theory (DFT) calculations to reveal that this compound forms a hydrogen bond with ammonia in the gas phase []. This interaction primarily involves the hydroxyl group of the phenol derivative acting as a hydrogen bond donor and the nitrogen atom of ammonia acting as the acceptor. Formation of this hydrogen bond leads to notable structural changes. Specifically, the O-H bond of the phenol derivative experiences elongation, while the C-O bond strengthens [].

Q2: How does the acidity of this compound compare to other phenol derivatives, and what is the significance of this acidity in its interaction with ammonia?

A: The research highlights that this compound exhibits greater acidity compared to phenol and p-nitrophenol, but lower than pentafluorophenol and 2-fluoro-4,6-dinitrophenol []. Despite its notable acidity, the study confirms that even in the presence of a strong base like ammonia, this compound does not undergo complete proton transfer to the base []. This finding suggests that the hydrogen bond formed between the two molecules is strong and stable, preventing full proton transfer in the gas phase.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。